molecular formula C22H30O2S B14488613 Sulfide, bis(4-t-butyl-m-cresyl)- CAS No. 63979-95-3

Sulfide, bis(4-t-butyl-m-cresyl)-

Cat. No.: B14488613
CAS No.: 63979-95-3
M. Wt: 358.5 g/mol
InChI Key: QBYUZGABCGMOKX-UHFFFAOYSA-N
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Description

Sulfide, bis(4-t-butyl-m-cresyl)-: is an organic compound with the molecular formula C22H30O2S . It is also known by other names such as 4,4’-Thiobis(6-tert-butyl-m-cresol) and bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide . This compound is characterized by its aromatic structure and the presence of tert-butyl groups, which contribute to its stability and reactivity.

Preparation Methods

The synthesis of Sulfide, bis(4-t-butyl-m-cresyl)- typically involves the reaction of 4-tert-butyl-m-cresol with sulfur or sulfur-containing reagents. One common method is the reaction of 4-tert-butyl-m-cresol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the sulfide bond .

Chemical Reactions Analysis

Sulfide, bis(4-t-butyl-m-cresyl)-: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .

    Reduction: The compound can be reduced to thiols using reducing agents like .

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.

Scientific Research Applications

Sulfide, bis(4-t-butyl-m-cresyl)-: has several applications in scientific research and industry:

Mechanism of Action

The antioxidant properties of Sulfide, bis(4-t-butyl-m-cresyl)- are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The tert-butyl groups enhance its stability and effectiveness as an antioxidant by providing steric hindrance, which protects the phenolic hydroxyl groups from rapid oxidation .

Comparison with Similar Compounds

Sulfide, bis(4-t-butyl-m-cresyl)-: can be compared with other similar compounds such as:

This compound stands out due to its unique combination of antioxidant properties and stability, making it valuable in various industrial applications.

Properties

CAS No.

63979-95-3

Molecular Formula

C22H30O2S

Molecular Weight

358.5 g/mol

IUPAC Name

2-tert-butyl-5-[(4-tert-butyl-3-hydroxyphenyl)methylsulfanylmethyl]phenol

InChI

InChI=1S/C22H30O2S/c1-21(2,3)17-9-7-15(11-19(17)23)13-25-14-16-8-10-18(20(24)12-16)22(4,5)6/h7-12,23-24H,13-14H2,1-6H3

InChI Key

QBYUZGABCGMOKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)CSCC2=CC(=C(C=C2)C(C)(C)C)O)O

Origin of Product

United States

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